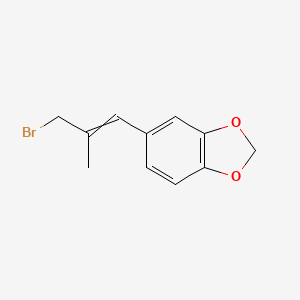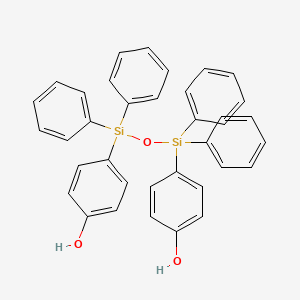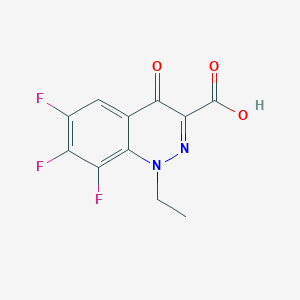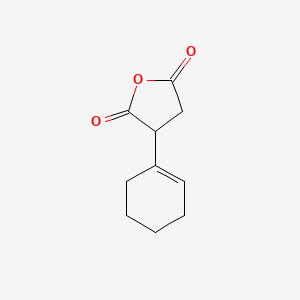
2,5-Furandione, 3-(cyclohexenyl)dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Furandione, 3-(cyclohexenyl)dihydro-: is an organic compound with the molecular formula C10H12O3 . It is a derivative of 2,5-furandione, where a cyclohexenyl group is attached to the dihydro form of the molecule. This compound is known for its unique chemical structure and reactivity, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Furandione, 3-(cyclohexenyl)dihydro- typically involves the Diels-Alder reaction between maleic anhydride and cyclohexadiene. The reaction is carried out under controlled conditions, often in the presence of a solvent like toluene, at elevated temperatures to facilitate the cycloaddition process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization.
化学反応の分析
Types of Reactions:
Oxidation: 2,5-Furandione, 3-(cyclohexenyl)dihydro- can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives with different degrees of saturation.
Substitution: It can participate in substitution reactions where functional groups are introduced into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens and organometallic compounds are employed under specific conditions.
Major Products:
Oxidation: Oxidized furandione derivatives.
Reduction: Dihydro derivatives with varying saturation levels.
Substitution: Functionalized furandione compounds with new substituents.
科学的研究の応用
Chemistry: 2,5-Furandione, 3-(cyclohexenyl)dihydro- is used as a building block in organic synthesis, particularly in the synthesis of complex organic molecules and polymers.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: In the industrial sector, 2,5-Furandione, 3-(cyclohexenyl)dihydro- is used in the production of specialty chemicals, resins, and coatings.
作用機序
The mechanism of action of 2,5-Furandione, 3-(cyclohexenyl)dihydro- involves its ability to undergo various chemical reactions, forming reactive intermediates that interact with molecular targets. These interactions can modulate biochemical pathways, leading to specific biological effects. The compound’s reactivity is primarily due to the presence of the furandione moiety, which can participate in nucleophilic and electrophilic reactions.
類似化合物との比較
2,5-Furandione: The parent compound, known for its reactivity and use in various chemical reactions.
3-Allyldihydro-2,5-furandione: A derivative with an allyl group, used in organic synthesis.
3,4-Dibromodihydro-2,5-furandione: A brominated derivative with unique reactivity.
3-(2-propynyl)dihydro-2,5-furandione: A compound with a propynyl group, used in specialized chemical applications.
Uniqueness: 2,5-Furandione, 3-(cyclohexenyl)dihydro- is unique due to the presence of the cyclohexenyl group, which imparts distinct chemical properties and reactivity compared to other derivatives. This uniqueness makes it valuable in specific synthetic and industrial applications.
特性
IUPAC Name |
3-(cyclohexen-1-yl)oxolane-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-9-6-8(10(12)13-9)7-4-2-1-3-5-7/h4,8H,1-3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRNVQUCQOZDIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C2CC(=O)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90282277 |
Source


|
| Record name | 2,5-Furandione, 3-(cyclohexenyl)dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90282277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120114-17-2 |
Source


|
| Record name | 2,5-Furandione, 3-(cyclohexenyl)dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90282277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
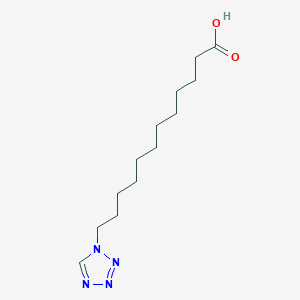
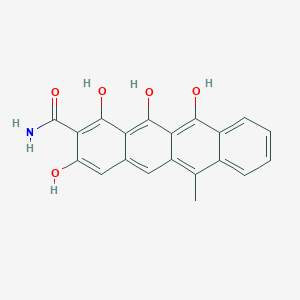
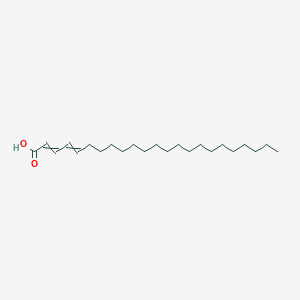
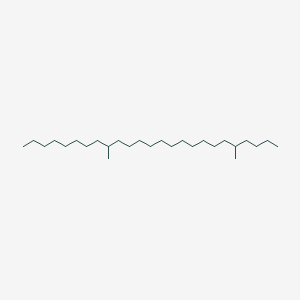
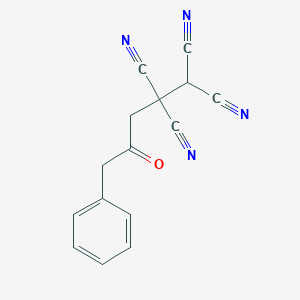
![Methyl 9-[5-(1-butoxybutyl)furan-2-YL]nonanoate](/img/structure/B14296115.png)
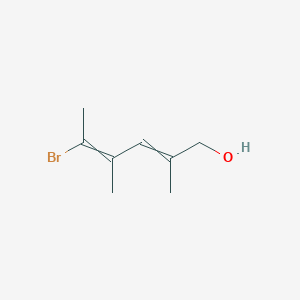
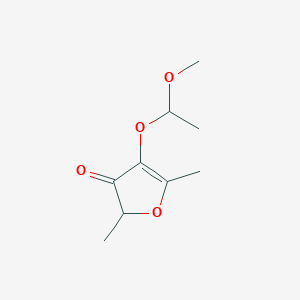
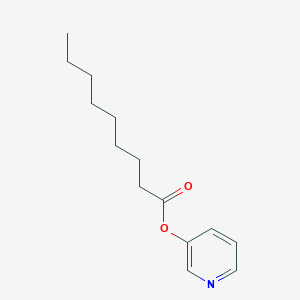
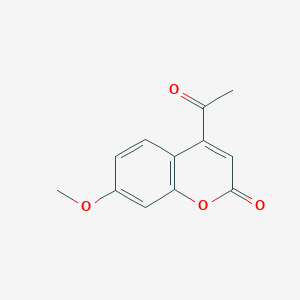
![7-(Bromomethyl)-5-methyl-2H-[1,3]dioxolo[4,5-g]quinoxalin-6(5H)-one](/img/structure/B14296150.png)
